molecular formula C10H13ClN2OS B2459994 2-Chloro-1-(2-(piperidin-1-yl)thiazol-5-yl)ethanone CAS No. 790271-19-1

2-Chloro-1-(2-(piperidin-1-yl)thiazol-5-yl)ethanone

Cat. No.: B2459994
CAS No.: 790271-19-1
M. Wt: 244.74
InChI Key: IPYQAOGETYUVCW-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-(piperidin-1-yl)thiazol-5-yl)ethanone is a heterocyclic compound featuring a thiazole core substituted at the 2-position with a piperidine moiety and at the 5-position with a chloroethanone group. The compound’s synthesis typically involves multi-step reactions, such as cyclocondensation of thiourea derivatives with chloroacetyl intermediates, followed by nucleophilic substitution with piperidine .

Properties

IUPAC Name

2-chloro-1-(2-piperidin-1-yl-1,3-thiazol-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2OS/c11-6-8(14)9-7-12-10(15-9)13-4-2-1-3-5-13/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYQAOGETYUVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(S2)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2-(piperidin-1-yl)thiazol-5-yl)ethanone typically involves the reaction of a thiazole derivative with a chlorinating agent. One common method includes the use of thionyl chloride (SOCl2) to introduce the chlorine atom into the ethanone structure . The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-(piperidin-1-yl)thiazol-5-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiazole derivatives, while oxidation and reduction can lead to different functionalized thiazole compounds .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 2-chloro-1-(2-(piperidin-1-yl)thiazol-5-yl)ethanone exhibit significant antimicrobial properties. A study on related compounds demonstrated that certain piperidine derivatives showed promising antibacterial and antifungal activities when evaluated against various microbial strains. These findings suggest that the thiazole-piperidine combination could serve as a scaffold for developing new antimicrobial agents .

Synthesis of Novel Derivatives

The compound serves as an important precursor in synthesizing novel heterocyclic compounds. For instance, it has been utilized in the synthesis of 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives, which have shown enhanced antimicrobial activity compared to traditional drugs . The molecular docking studies associated with these derivatives indicate favorable interactions with target proteins, enhancing their potential as lead compounds in drug development.

Case Study 1: Antimicrobial Evaluation

A series of compounds derived from this compound were synthesized and evaluated for their antimicrobial properties. The study utilized a serial dilution method to assess the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains. Results indicated that several synthesized compounds exhibited MIC values comparable to or lower than those of established antimicrobial agents, highlighting their potential as new therapeutic candidates .

Case Study 2: Molecular Docking Studies

Molecular docking studies conducted on synthesized derivatives revealed that hydrophobic interactions significantly contribute to binding affinity with target receptors. This information is crucial for understanding the mechanism of action of these compounds and guiding further modifications to enhance efficacy .

Potential Therapeutic Applications

The unique structure of this compound positions it as a versatile compound in drug discovery. Its applications extend beyond antimicrobial activity; it may also play a role in developing treatments for conditions requiring modulation of specific biological pathways related to the thiazole and piperidine functionalities.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-(piperidin-1-yl)thiazol-5-yl)ethanone involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation of signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Tetrazole Cores

Compounds such as 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (22–28) () share the ethanone-piperidine motif but replace the thiazole with a tetrazole ring. Key differences include:

  • Synthesis : Tetrazole derivatives are synthesized via aryl aniline intermediates reacting with sodium azide and triethyl orthoformate, followed by chloroacetylation and piperidine substitution .
  • Electronic Properties : Tetrazoles (aromatic, nitrogen-rich) exhibit higher polarity compared to thiazoles (sulfur-containing), influencing solubility and bioavailability.
  • Biological Activity : While thiazole derivatives target kinases (e.g., c-Met, CDK1) , tetrazole analogs are less studied for specific anticancer pathways but may interact with ion channels or receptors due to their hydrogen-bonding capacity.

Piperidine vs. Piperazine Derivatives

Replacing piperidine with piperazine (as in 2-(4-allylpiperazin-1-yl)-1-(1-aryl-tetrazol-5-yl)ethanones) introduces a second nitrogen atom, altering:

  • Basicity : Piperazine (pKa ~9.8 and 5.6) is less basic than piperidine (pKa ~11), affecting protonation states under physiological conditions .
  • Synthetic Conditions : Piperazine reactions require similar acetonitrile/TEA conditions but may exhibit slower kinetics due to steric hindrance .

Thiazole-Oxadiazole Hybrids

Compounds like 2-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfonyl]-1-piperidin-1-yl-ethanone () combine thiazole-like features with oxadiazole rings. Key distinctions include:

  • Synthetic Complexity : Oxadiazole formation often requires harsh dehydrating agents (e.g., POCl₃), unlike thiazole cyclocondensation .

Pyridine-Thiazole Hybrids ()

Examples such as 1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone feature pyridine-thiazole hybridization. Differences include:

  • Bioactivity : Pyridine-thiazole hybrids demonstrate dual inhibition of c-Src/p38 kinases, attributed to the pyridine’s aromatic nitrogen enhancing π-π stacking with ATP-binding pockets .
  • Synthesis : These compounds require [2+2] or [3+2] cycloaddition steps with fluorophenyl intermediates, increasing synthetic complexity .

Research Findings and Implications

  • Thiazole Superiority : Thiazole derivatives generally exhibit broader kinase inhibition profiles compared to tetrazole or oxadiazole analogs, likely due to sulfur’s electronic effects and thiazole’s planar geometry .
  • Activity Trends : Pyridine-thiazole hybrids show the highest potency (IC₅₀ values in low micromolar ranges) against cancer cell lines, while tetrazole derivatives remain underexplored .

Q & A

Q. What are the recommended methods for synthesizing 2-Chloro-1-(2-(piperidin-1-yl)thiazol-5-yl)ethanone, and how can reaction yields be optimized?

Synthesis typically involves cyclocondensation of thiazole precursors with piperidine derivatives. For example, analogous thiazole-piperidine compounds are synthesized via refluxing α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid, followed by recrystallization (yield ~69%) . Optimizing reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) is critical. Use anhydrous conditions to minimize hydrolysis of the chloroethanone group. Monitoring intermediates via TLC or HPLC can improve yield reproducibility .

Q. How can the crystal structure of this compound be resolved, and what structural insights are critical for downstream applications?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For similar thiazole derivatives, monoclinic systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 6.0686 Å, b = 18.6887 Å, c = 14.9734 Å, β = 91.56°) are reported . Key structural features include:

  • Planarity of the thiazole ring (affects π-π stacking interactions).
  • Chlorine atom positioning (influences electrophilic reactivity).
  • Piperidine ring conformation (chair vs. boat) impacting steric hindrance .

Q. What analytical techniques are most reliable for characterizing purity and structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., thiazole C5 vs. C4 chlorination) .
  • FTIR : Identify carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (~600 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z calculated for C₁₀H₁₂ClN₃OS: 257.03) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound under varying experimental conditions?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations are used to:

  • Predict hydrolysis rates of the chloroethanone group in aqueous buffers .
  • Assess tautomeric stability of the thiazole ring (e.g., 1,3-thiazole vs. 1,2-isomers) .
    Software like MOE (Molecular Operating Environment) and ACD/Labs Percepta provide parameterized models for solvation energy and pKa predictions .

Q. What strategies address contradictions in biological activity data across studies?

  • Control for solvent effects : Dimethyl sulfoxide (DMSO) may stabilize the compound but can interfere with assays at high concentrations .
  • Validate target engagement : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) to confirm structure-activity relationships (SAR) .
  • Replicate under inert atmospheres : Degradation products (e.g., from light exposure) might confound activity readings .

Q. How can the compound’s stability be evaluated during long-term storage or under physiological conditions?

  • Accelerated stability studies : Incubate at 40°C/75% RH for 1 month and monitor degradation via HPLC.
  • pH-dependent stability : Test in buffers (pH 1–10) to identify labile functional groups (e.g., chloroethanone hydrolysis at alkaline pH) .
  • Light sensitivity : UV-Vis spectroscopy to track photodegradation (λmax ~270 nm for thiazole derivatives) .

Q. What are the implications of steric and electronic effects of the piperidine substituent on intermolecular interactions?

  • Steric effects : Bulky piperidine groups reduce stacking interactions but enhance selectivity in enzyme binding pockets .
  • Electronic effects : Piperidine’s electron-donating nature modulates thiazole ring electrophilicity, impacting nucleophilic substitution kinetics .
  • Conformational analysis : Rotatable bonds in the piperidine-thiazole linkage influence molecular docking poses .

Methodological Considerations

Q. How should researchers design experiments to mitigate batch-to-batch variability in synthesis?

  • Standardize precursors : Use HPLC-purified starting materials (e.g., 2-aminothiazole derivatives) .
  • Control reaction exotherms : Gradual addition of reagents (e.g., chlorinating agents) to avoid side reactions .
  • Adopt DoE (Design of Experiments) : Optimize parameters like temperature and catalyst loading via factorial design .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves (nitrile) and goggles to prevent skin/eye exposure (classified as Skin/Irritant Category 2) .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Spill management : Neutralize acidic hydrolysis products with sodium bicarbonate .

Data Interpretation and Reporting

Q. How can researchers reconcile discrepancies in spectral data between experimental and theoretical predictions?

  • Validate computational models : Cross-check DFT-predicted NMR shifts with experimental data (δ ± 0.5 ppm tolerance) .
  • Account for solvent effects : Simulations should include explicit solvent molecules (e.g., water or DMSO) .
  • Re-examine crystal packing : SCXRD data may reveal intermolecular interactions (e.g., hydrogen bonds) that alter spectroscopic properties .

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